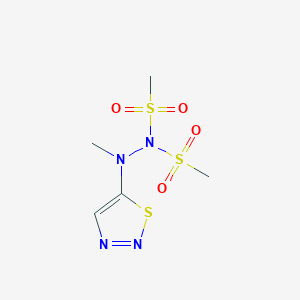
N'-methyl-N-(methylsulfonyl)-N'-(1,2,3-thiadiazol-5-yl)methanesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-methyl-N-(methylsulfonyl)-N'-(1,2,3-thiadiazol-5-yl)methanesulfonohydrazide is a useful research compound. Its molecular formula is C5H10N4O4S3 and its molecular weight is 286.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N'-methyl-N-(methylsulfonyl)-N'-(1,2,3-thiadiazol-5-yl)methanesulfonohydrazide, with the CAS number 339277-00-8, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies that highlight its applications in various fields.
The molecular formula of this compound is C5H10N4O4S3 with a molar mass of 286.35 g/mol. The structure includes a thiadiazole ring, which is known for its diverse biological activities, particularly in pharmaceuticals and agrochemicals .
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₀N₄O₄S₃ |
| Molar Mass | 286.35 g/mol |
| CAS Number | 339277-00-8 |
Antimicrobial Properties
Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial activity. A study demonstrated that this compound showed effective inhibition against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Antiparasitic Effects
In addition to its antibacterial properties, this compound has shown potential as an antiparasitic agent. Experimental studies have reported its efficacy against protozoan parasites, suggesting that it may inhibit crucial enzymatic pathways necessary for parasite survival .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes in bacteria and parasites.
- Cell Membrane Disruption : Its sulfonyl groups can interact with lipid membranes, leading to increased permeability and eventual cell lysis.
Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for various strains, showcasing its potential as a therapeutic agent in treating bacterial infections.
Study 2: Antiparasitic Activity
Another study focused on the antiparasitic effects on Leishmania species. The compound exhibited a dose-dependent reduction in parasite viability with an IC50 value of approximately 25 µg/mL. This suggests promising applications in treating leishmaniasis.
Propiedades
IUPAC Name |
N'-methyl-N-methylsulfonyl-N'-(thiadiazol-5-yl)methanesulfonohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O4S3/c1-8(5-4-6-7-14-5)9(15(2,10)11)16(3,12)13/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUBZYZQAOLUBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CN=NS1)N(S(=O)(=O)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














